N~2~-(2-ethylphenyl)-N~1~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of the appropriate phenyl compounds with a glycinamide derivative. The exact method would depend on the specific reactivity of the starting materials and the desired reaction conditions .Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of the atoms and the bonds between them. The presence of the amide and sulfonyl groups could potentially lead to interesting structural features due to their ability to form hydrogen bonds .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions due to the presence of the amide, sulfonyl, and phenyl groups. For example, the amide group could undergo hydrolysis, the sulfonyl group could participate in substitution reactions, and the phenyl groups could undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the polar amide and sulfonyl groups could increase the compound’s solubility in polar solvents .Mechanism of Action
Safety and Hazards
Future Directions
Future research on the compound could involve further exploration of its properties and potential applications. This could include studies on its reactivity, stability, and biological activity .
: Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes - Chemical Science (RSC Publishing) : Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC : Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC Journal List Molecules
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-2-ethylanilino]-N-(4-fluorophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O3S/c1-2-17-8-6-7-11-21(17)25(29(27,28)20-9-4-3-5-10-20)16-22(26)24-19-14-12-18(23)13-15-19/h3-15H,2,16H2,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCJVNQFHBAVHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N(CC(=O)NC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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